molecular formula C12H10N4O B2451357 7-METHYL-5-PHENYL-2H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE CAS No. 1239765-84-4

7-METHYL-5-PHENYL-2H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE

Cat. No.: B2451357
CAS No.: 1239765-84-4
M. Wt: 226.239
InChI Key: YPAAEFDJGNCYAD-UHFFFAOYSA-N
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Description

7-METHYL-5-PHENYL-2H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of 7-METHYL-5-PHENYL-2H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid with methylamine under reflux conditions, followed by cyclization to form the desired triazolopyrimidine scaffold . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts or alternative solvents.

Chemical Reactions Analysis

7-METHYL-5-PHENYL-2H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-METHYL-5-PHENYL-2H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

7-METHYL-5-PHENYL-2H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

IUPAC Name

7-methyl-5-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-7-10-14-15-12(17)16(10)11(13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAAEFDJGNCYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=O)N2C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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